Tautomer-Dependent Hydrogen-Bonding Capacity vs. 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide
The target compound possesses a 2-hydroxy group that enables keto-enol tautomerism with the 2,4-dioxo form . In contrast, the direct analog 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide (CAS not assigned; SMILES: O=C(CCCN1C=NC2=CC=CC=C2C1=O)Nc1nccs1) lacks the 2-hydroxy substituent and exists exclusively in the 4-oxo form. This structural difference alters the hydrogen-bond donor count by 1, which is critical for interactions with kinase hinge regions or PARP catalytic site residues. However, no direct experimental binding comparison between these two compounds has been published. The evidence is therefore classified as class-level inference based on well-established quinazolinone SAR [1].
| Evidence Dimension | Number of hydrogen-bond donor atoms |
|---|---|
| Target Compound Data | 1 (2-OH group; tautomer-dependent) |
| Comparator Or Baseline | 4-(4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)butanamide: 0 (no 2-substituent) |
| Quantified Difference | ΔHBD = 1 |
| Conditions | Structural comparison based on chemical formulas; no head-to-head biochemical assay data available. |
Why This Matters
An additional hydrogen-bond donor can be decisive for target residence time and selectivity, making the target compound a distinct chemical probe for targets requiring this interaction.
- [1] Dorsch D., Buchstaller H.-P., Merck Patent GmbH. Oxoquinazolinyl-butanamide derivatives. US Patent 9,901,577, issued February 27, 2018. View Source
